molecular formula C12H18ClN3 B3072454 1-[(6-Chloropyridin-3-YL)methyl]-4-ethylpiperazine CAS No. 1016745-43-9

1-[(6-Chloropyridin-3-YL)methyl]-4-ethylpiperazine

Cat. No.: B3072454
CAS No.: 1016745-43-9
M. Wt: 239.74 g/mol
InChI Key: KKMXNCSANLDBQL-UHFFFAOYSA-N
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Description

1-[(6-Chloropyridin-3-YL)methyl]-4-ethylpiperazine is a piperazine derivative featuring a 6-chloropyridin-3-ylmethyl group and a 4-ethyl substituent on the piperazine ring. It belongs to the neonicotinoid class of insecticides, which act as agonists of nicotinic acetylcholine receptors (nAChRs) in insects . The compound’s structure emphasizes bioisosteric replacement strategies, where the piperazine ring substitutes imidazolidine or other heterocyclic systems found in classical neonicotinoids like imidacloprid . Its molecular formula is C₁₃H₁₈ClN₃, with a molecular weight of 251.76 g/mol .

Properties

IUPAC Name

1-[(6-chloropyridin-3-yl)methyl]-4-ethylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3/c1-2-15-5-7-16(8-6-15)10-11-3-4-12(13)14-9-11/h3-4,9H,2,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMXNCSANLDBQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(6-Chloropyridin-3-YL)methyl]-4-ethylpiperazine typically involves the reaction of 6-chloropyridin-3-ylmethanol with 4-ethylpiperazine. The reaction is carried out in the presence of a suitable base, such as sodium hydride, in an aprotic solvent like dimethylformamide. The mixture is stirred at an elevated temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(6-Chloropyridin-3-YL)methyl]-4-ethylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloropyridinyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12H18ClN3
  • Molecular Weight : 239.74 g/mol
  • Boiling Point : Approximately 236.9 °C
  • Physical State : Solid or semi-solid
  • Storage Conditions : Inert atmosphere at 2-8 °C

Medicinal Chemistry

1-[(6-Chloropyridin-3-YL)methyl]-4-ethylpiperazine is being investigated for its potential as a pharmacological agent targeting the central nervous system (CNS). Its unique structural features may confer distinct pharmacokinetic and pharmacodynamic properties compared to other compounds in its class, such as neonicotinoids.

Key Mechanisms of Action :

  • Dopamine Receptor Interaction : Preliminary studies suggest it acts as an agonist for dopamine receptors, particularly the D3 subtype, which is associated with neuroprotective effects in various animal models.
  • Potential Therapeutic Applications : Its interaction with neurotransmitter receptors indicates possible uses in treating neurodegenerative conditions and mood disorders.

Agrochemicals

The compound is studied for its insecticidal properties, similar to other neonicotinoids. It targets the nicotinic acetylcholine receptors in insects, leading to neurotoxicity and rapid death.

Comparison with Similar Compounds
Compound Mechanism of Action
ImidaclopridTargets nicotinic receptors
ThiaclopridSimilar structural properties
AcetamipridKnown for insecticidal properties

Biological Research

In biological studies, this compound serves as a tool compound to explore receptor-ligand interactions and signal transduction pathways. Its ability to modulate receptor activity makes it valuable for understanding complex biological systems.

Case Study 1: Neuroprotective Effects

A study investigated the effects of this compound on neuroprotection in animal models of Parkinson's disease. Results indicated that it significantly reduced neurodegeneration markers and improved motor function, suggesting its potential as a therapeutic agent for CNS disorders.

Case Study 2: Insecticidal Efficacy

Research comparing the insecticidal effects of this compound with traditional insecticides demonstrated superior efficacy against specific pest species. The compound's rapid action and lower required dosages highlight its potential for agricultural applications.

Mechanism of Action

The mechanism of action of 1-[(6-Chloropyridin-3-YL)methyl]-4-ethylpiperazine involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. By binding to these receptors, the compound can modulate neurotransmission, leading to effects on the nervous system. This mechanism is similar to that of other neonicotinoids, which disrupt neural signaling in insects, causing paralysis and death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds are compared based on their substituents, molecular properties, and bioactivity:

1-[(6-Chloropyridin-3-YL)methyl]-4-ethylpiperazine
  • The 6-chloropyridin-3-ylmethyl group is critical for binding to insect nAChRs .
  • Molecular Weight : 251.76 g/mol .
Imidacloprid (C₉H₁₀ClN₅O₂)
  • Key Features: Contains an imidazolidine ring with a nitro group (-NO₂), contributing to strong electron-withdrawing effects and receptor binding . Lower water solubility (0.61 g/L at 20°C) due to the nitro group’s hydrophobicity .
  • Molecular Weight : 255.66 g/mol .
1-[(6-Chloropyridin-3-YL)methyl]-4-cyclopropylpiperazine
  • Molecular weight: 251.75 g/mol .
1-(6-Chloropyridine-3-carbonyl)-4-ethylpiperazine
  • Key Features: A carbonyl group replaces the methylene bridge, altering electronic properties and reducing bioisosteric overlap with neonicotinoids . Molecular weight: 253.73 g/mol .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Water Solubility (g/L) LogP (Predicted) Key Substituents
This compound C₁₃H₁₈ClN₃ 251.76 ~1.5* 2.8 4-Ethylpiperazine
Imidacloprid C₉H₁₀ClN₅O₂ 255.66 0.61 (20°C) 0.57 Imidazolidine, Nitro group
1-[(6-Chloropyridin-3-YL)methyl]-4-cyclopropylpiperazine C₁₃H₁₆ClN₃ 251.75 N/A 3.1 4-Cyclopropylpiperazine
1-(6-Chloropyridine-3-carbonyl)-4-ethylpiperazine C₁₂H₁₆ClN₃O 253.73 N/A 1.9 Carbonyl group

*Estimated based on ethyl group’s contribution to solubility compared to imidacloprid .

Bioactivity and Mechanism

  • Target Compound :
    • Exhibits high insecticidal activity due to optimal spatial arrangement of the 6-chloropyridinyl group and ethylpiperazine, enabling strong nAChR binding .
    • The piperazine ring’s rigidity enhances receptor interaction compared to acyclic analogs .
  • Imidacloprid :
    • The nitro group enhances electron-withdrawing effects, stabilizing the molecule’s interaction with nAChRs .
    • Susceptible to metabolic degradation via hydroxylation and olefin formation .
  • 4-Cyclopropylpiperazine Analog :
    • Reduced bioactivity due to steric hindrance from the cyclopropyl group, limiting receptor access .

Metabolic Stability

  • The ethyl group in this compound may confer resistance to oxidative metabolism compared to methyl or amine groups in metabolites like N-((6-chloropyridin-3-yl)methyl)ethanamine .
  • Imidacloprid’s imidazolidine ring is prone to metabolic breakdown, forming intermediates such as hydroxy-guanidine and olefin derivatives .

Biological Activity

1-[(6-Chloropyridin-3-YL)methyl]-4-ethylpiperazine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a piperazine ring substituted with a 6-chloropyridin-3-ylmethyl group. Its molecular formula is C11H16ClN3, with a molecular weight of approximately 227.72 g/mol. The presence of the chloropyridine moiety enhances its solubility in aqueous solutions, facilitating biological studies and potential pharmaceutical applications.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, particularly neurotransmitter receptors. Preliminary studies suggest that it may act as an agonist for dopamine receptors, specifically the D3 subtype, which is associated with neuroprotective effects in various animal models .

Key Mechanisms:

  • Dopamine Receptor Interaction: Exhibits potential as a D3 receptor agonist, which may contribute to its antidepressant and anxiolytic properties.
  • Neuroprotective Effects: In animal models, compounds targeting the D3 receptor have shown efficacy in protecting against neurodegenerative conditions .

Antidepressant and Anxiolytic Effects

Research indicates that this compound has potential antidepressant and anxiolytic effects due to its structural similarity to known psychoactive compounds. Studies are ongoing to elucidate its specific mechanisms of action and efficacy in clinical settings.

Neuroprotection

The compound has been investigated for its neuroprotective properties in models of neurodegeneration. Agonists of the D3 receptor have demonstrated significant neuroprotective effects against neurotoxins like MPTP and 6-OHDA in mice and rats .

In Vivo Studies

Several studies have evaluated the pharmacological effects of this compound in vivo:

StudyModelFindings
Study AMPTP-induced neurodegeneration (mice)Demonstrated significant reduction in neurodegeneration markers.
Study BAnxiety models (rats)Showed decreased anxiety-like behaviors compared to controls.
Study CDepression models (mice)Indicated increased locomotor activity, suggesting antidepressant effects.

These findings support the hypothesis that this compound may serve as a promising candidate for further development as a therapeutic agent for mood disorders.

Pharmacokinetics and Safety Profile

The pharmacokinetics of this compound have not been extensively studied; however, preliminary data suggest favorable absorption characteristics due to its solubility profile. Safety assessments are crucial for evaluating its therapeutic potential, particularly concerning side effects associated with dopamine receptor agonists .

Q & A

Q. How to reconcile conflicting spectroscopic data (e.g., NMR vs. X-ray)?

  • Discrepancies may arise from dynamic effects (e.g., piperazine ring puckering). Use VT-NMR to probe conformational changes and compare with DFT-optimized structures (Gaussian 16). For crystallographic ambiguity, refine occupancy ratios or model disorder with SHELXL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(6-Chloropyridin-3-YL)methyl]-4-ethylpiperazine
Reactant of Route 2
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1-[(6-Chloropyridin-3-YL)methyl]-4-ethylpiperazine

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